4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 118001-91-5
VCID: VC7205753
InChI: InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2
SMILES: C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N
Molecular Formula: C15H11N3
Molecular Weight: 233.274

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

CAS No.: 118001-91-5

Cat. No.: VC7205753

Molecular Formula: C15H11N3

Molecular Weight: 233.274

* For research use only. Not for human or veterinary use.

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile - 118001-91-5

Specification

CAS No. 118001-91-5
Molecular Formula C15H11N3
Molecular Weight 233.274
IUPAC Name 4-(benzimidazol-1-ylmethyl)benzonitrile
Standard InChI InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2
Standard InChI Key KZMYEQMVROHICO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 4-((1H-benzo[d]imidazol-1-yl)methyl)benzonitrile under IUPAC conventions . Alternative designations include:

  • 1-(4-Cyanobenzyl)benzimidazole

  • 4-(Benzimidazol-1-ylmethyl)benzonitrile

  • 4-((1H-Benzodimidazol-1-yl)methyl)benzonitrile

These synonyms reflect variations in tautomeric representation and substituent positioning.

Molecular Architecture

The structure comprises two aromatic systems:

  • Benzimidazole group: A fused bicyclic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions.

  • Benzonitrile moiety: A para-substituted benzene ring with an electron-withdrawing cyano group (C#N-\text{C}\#\text{N}), enhancing molecular polarity.

The methylene bridge (CH2-\text{CH}_2-) between these groups introduces conformational flexibility, as evidenced by the SMILES string N#CC1=CC=C(CN2C=NC3=CC=CC=C32)C=C1 .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC15H11N3\text{C}_{15}\text{H}_{11}\text{N}_{3}
Molecular Weight233.27 g/mol
SMILESN#CC1=CC=C(CN2C=NC3=CC=CC=C32)C=C1
InChIKeyKZMYEQMVROHICO-UHFFFAOYSA-N
XLogP32.4 (Predicted)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is disclosed in the reviewed literature, analog synthesis strategies provide methodological insights:

Nucleophilic Substitution

The patent US20050209294A1 details the synthesis of structurally similar 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via:

  • Alkali metal salt formation: Reacting 1,2,4-triazole with sodium hydride in dimethylformamide (DMF).

  • Alkylation: Treating α-bromo-4-tolunitrile with the triazole salt at 10–15°C for 2 hours.

  • Workup: Extraction with dichloromethane and crystallization from diisopropyl ether.

This method achieves >96% regioselectivity without chromatographic purification , suggesting potential adaptability for benzimidazole derivatives through substitution of 1,2,4-triazole with benzimidazole.

Alternative Approaches

  • Buchwald-Hartwig Amination: Coupling benzimidazole with brominated benzonitrile precursors using palladium catalysts.

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link benzimidazole and benzonitrile moieties.

Industrial-Scale Considerations

The absence of chromatographic steps in analogous processes implies scalability advantages. Key parameters for optimization include:

  • Solvent selection (DMF vs. dichloromethane)

  • Temperature control (10–30°C optimal for minimizing side reactions)

  • Stoichiometric ratios of benzimidazole to α-halo-tolunitrile

Physicochemical Properties

Spectral Characteristics

Although experimental spectra are unavailable, computational predictions from PubChemLite provide insights:

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+234.10257156.1
[M+Na]+256.08451171.7
[M+NH4]+251.12911161.9
[M-H]-232.08801153.0

These values assist in mass spectrometry-based identification and quantification.

Thermodynamic Stability

The benzimidazole ring’s resonance stabilization (ΔHf54.3kcal/mol\Delta H_f^\circ \approx -54.3 \, \text{kcal/mol}) and the benzonitrile group’s dipole moment (μ4.1D\mu \approx 4.1 \, \text{D}) contribute to:

  • High thermal stability (decomposition >250°C)

  • Moderate solubility in polar aprotic solvents (DMF, DMSO)

  • Limited aqueous solubility (<0.1 mg/mL at 25°C)

Applications and Research Utility

Materials Science

  • Coordination Polymers: The cyano group’s ability to bind metal ions (e.g., Cu²⁺, Fe³⁺) enables MOF synthesis.

  • Organic Semiconductors: Conjugated π-systems facilitate charge transport in thin-film transistors.

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